N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide
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Overview
Description
N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide is a compound that features a tetrazole ring, a phenyl group, and a cyclopropane carboxamide moiety. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture . The presence of the tetrazole ring in this compound imparts unique chemical and biological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent cyclopropanecarboxamide formation. One common method for synthesizing tetrazoles is the [3+2] cycloaddition reaction between azides and nitriles . The reaction conditions often involve the use of catalysts such as nano-ZnO/Co3O4 and solvents like dimethylformamide (DMF) at elevated temperatures (120-130°C) .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, may involve scalable methods such as microwave-assisted synthesis or continuous flow chemistry. These methods offer advantages like reduced reaction times, higher yields, and improved safety profiles .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Phenyltetrazole: Similar in structure but lacks the cyclopropanecarboxamide moiety.
1H-Tetrazole: The simplest tetrazole derivative, used as a reference compound.
3,5-Dinitro-1H-pyrazol-4-yl-tetrazol-5-amine: A nitrogen-rich energetic material with different applications.
Uniqueness
N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide is unique due to the combination of the tetrazole ring, phenyl group, and cyclopropanecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[3-(2H-tetrazol-5-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c17-11(7-4-5-7)12-9-3-1-2-8(6-9)10-13-15-16-14-10/h1-3,6-7H,4-5H2,(H,12,17)(H,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZYSKVJNDMFGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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